![molecular formula C23H32O7 B1150779 Bonducellpin C CAS No. 197781-84-3](/img/structure/B1150779.png)
Bonducellpin C
Overview
Description
Bonducellpin C is a natural diterpenoid compound found in several plants . It is specifically found in the seeds of Caesalpinia minax . The compound is used for reference standards, pharmacological research, and as inhibitors .
Molecular Structure Analysis
The molecular formula of Bonducellpin C is C23H32O7 . It has a molecular weight of 420.49 g/mol .Physical And Chemical Properties Analysis
Bonducellpin C is a powder . It has a density of 1.27±0.1 g/cm3 at 20 ºC . Its melting point is 112-113 ºC .Scientific Research Applications
Pharmacological Potential
Bonducellpin C is a cassane furanoditerpene isolated from the roots of Caesalpinia bonduc . This plant, also known as Caesalpinia bonducella, is widely used in traditional medicine systems, particularly in tropical regions of India, Sri Lanka, Pakistan, and Andaman & Nicobar . The plant has been used to treat various ailments, including fever, diabetes, tumor, malaria, asthma, ascites, and hydrocele .
Anti-Malarial Activity
One of the significant applications of Bonducellpin C is its potential anti-malarial activity. The plant from which it is derived, Caesalpinia bonduc, has been used in traditional medicine for its anti-malarial properties .
Anti-Tumor Activity
Bonducellpin C may also have anti-tumor properties. This is based on the traditional use of Caesalpinia bonduc in treating tumors .
Anti-Diabetic Activity
The plant Caesalpinia bonduc, from which Bonducellpin C is derived, has been used in traditional medicine for its anti-diabetic properties .
Anti-Bacterial Activity
Another potential application of Bonducellpin C is its anti-bacterial activity. This is based on the traditional use of the plant Caesalpinia bonduc .
Anti-Oxidant Activity
Bonducellpin C may also have anti-oxidant properties. This is based on the traditional use of the plant Caesalpinia bonduc .
Safety and Hazards
Mechanism of Action
Target of Action
Bonducellpin C is a natural product from Caesalpinia minax . More research is needed to identify the compound’s primary targets and their role.
Pharmacokinetics
Pharmacokinetic studies of Bonducellpin C indicate that it is absorbed quickly and eliminated rapidly, with high blood concentration .
Result of Action
It is known that cassane diterpenoids, including bonducellpin c, have shown strong anti-inflammatory activity . This suggests that Bonducellpin C may have a significant impact on inflammatory processes at the molecular and cellular level.
Action Environment
It is recommended that bonducellpin c should be stored at -20°c for 3 years or at 4°c for 2 years in powder form, and at -80°c for 6 months or at -20°c for 1 month in solvent . This suggests that temperature is an important environmental factor affecting the stability of Bonducellpin C.
properties
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDXCWSMBMTOV-DTGSAJLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source of Bonducellpin C and what other similar compounds have been isolated alongside it?
A1: Bonducellpin C has been isolated from the seed kernels of Caesalpinia crista, a medicinal plant found in Southeast Asia. This plant is known for its rich content of cassane-type furanoditerpenes. Along with Bonducellpin C, researchers have isolated other related compounds from the same source, including Caesalpinins MM, MN, MO, and MP, as well as known diterpenes such as 1-deacetoxy-1-oxocaesalmin C, 1-deacetylcaesalmin C, caesalmin C, caesaldekarin e, 2-acetoxycaesaldekarin e, 2-acetoxy-3-deacetoxycaesaldekarin e, and norcaesalpinin E. [, ]
Q2: Has Bonducellpin C been found in other natural sources?
A2: While the provided research focuses on Caesalpinia crista, it specifically mentions that compounds 1-deacetoxy-1-oxocaesalmin C and 1-deacetylcaesalmin C were isolated from a natural source for the first time during this study. [] This suggests that Bonducellpin C and other related compounds might exist in other yet-to-be-discovered natural sources.
Q3: What kind of structural analysis was used to identify Bonducellpin C?
A3: The structures of Bonducellpin C and the other isolated compounds were elucidated using a range of spectroscopic techniques. [] While the specific techniques are not explicitly listed, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.
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